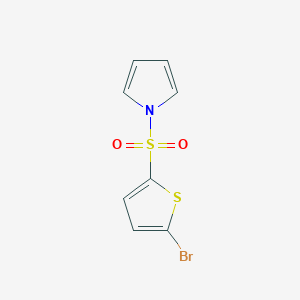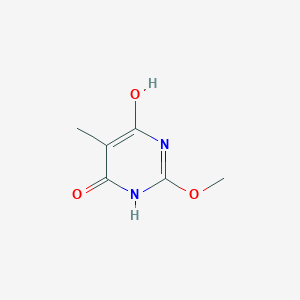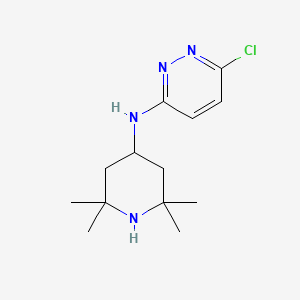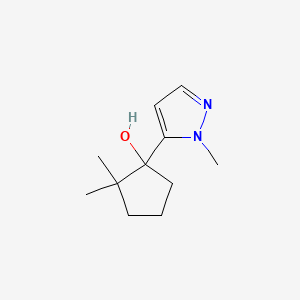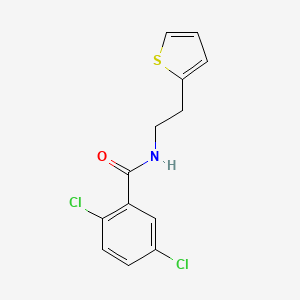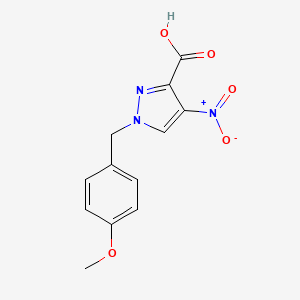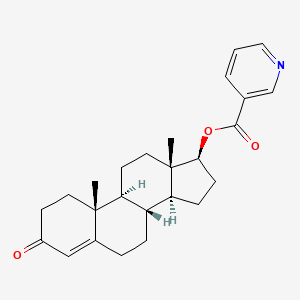![molecular formula C13H17NO3 B8731684 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a tert-butylamino group attached to the carbonyl carbon of the phenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of phenyl acetate with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Phenyl Acetate+Tert-Butyl Isocyanate→2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenyl acetate oxides.
Reduction: Formation of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ALCOHOL.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butylcarbonylamino)phenylboronic acid
- 2-(tert-Butoxycarbonylamino)phenylboronic acid
Uniqueness
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
[2-(tert-butylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H17NO3/c1-9(15)17-11-8-6-5-7-10(11)12(16)14-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Clé InChI |
ZPMMTXKXKHIKLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
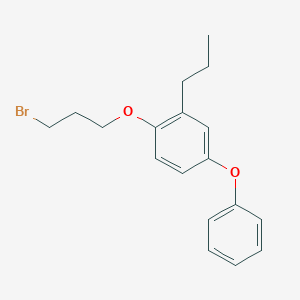
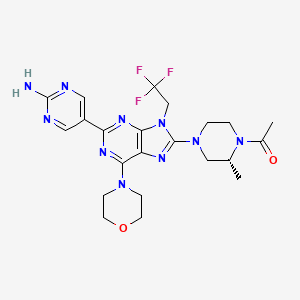
![2-Methyl-1-[(2-methyl-2-propanyl)oxy]-3-nitrobenzene](/img/structure/B8731637.png)
